molecular formula C22H23N5O2S2 B13369972 6-(Diphenylmethyl)-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(Diphenylmethyl)-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13369972
M. Wt: 453.6 g/mol
InChI Key: COKZJDQPWWTUTA-UHFFFAOYSA-N
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Description

6-benzhydryl-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Properties

Molecular Formula

C22H23N5O2S2

Molecular Weight

453.6 g/mol

IUPAC Name

6-benzhydryl-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C22H23N5O2S2/c1-31(28,29)26-14-8-13-18(15-26)20-23-24-22-27(20)25-21(30-22)19(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-7,9-12,18-19H,8,13-15H2,1H3

InChI Key

COKZJDQPWWTUTA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzhydryl-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzhydryl chloride with 1-(methylsulfonyl)-3-piperidinylamine to form an intermediate, which is then cyclized with thiadiazole derivatives under reflux conditions . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and energy-efficient methods, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-benzhydryl-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-benzhydryl-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of carbonic anhydrase or cholinesterase enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-benzhydryl-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzhydryl and piperidinyl moieties enhances its potential as a pharmacologically active compound .

Biological Activity

6-(Diphenylmethyl)-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of triazole and thiadiazole rings, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C22H23N5O2S2
  • Molecular Weight : 453.6 g/mol
  • IUPAC Name : 6-benzhydryl-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

The structure includes a benzhydryl group and a piperidinyl moiety that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It has been shown to inhibit specific enzymes such as carbonic anhydrase and cholinesterase, which are involved in critical physiological processes. The inhibition of these enzymes can lead to significant therapeutic effects in conditions such as glaucoma and neurodegenerative diseases.

Anticancer Activity

Recent studies have indicated that derivatives of triazoles and thiadiazoles exhibit significant anticancer properties. For instance:

  • A study demonstrated that similar compounds showed cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from 6.2 μM to 43.4 μM .
  • The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with cellular signaling pathways.

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties:

  • In vitro studies have reported that certain derivatives exhibit potent antifungal activity against strains like Candida albicans and Candida tropicalis, with effective concentrations comparable to standard antifungal agents .

Anti-inflammatory Properties

Research indicates potential anti-inflammatory effects through the modulation of inflammatory cytokines. Compounds with similar structures have been shown to reduce the levels of pro-inflammatory markers in various models .

Case Studies

  • Cytotoxicity in Cancer Cells : A series of experiments assessed the cytotoxic effects of this compound against different cancer cell lines. The results indicated significant cell death at low concentrations (IC50 < 20 μM), suggesting its potential as an anticancer agent.
  • Antifungal Screening : In a comparative study against standard antifungal treatments, the compound demonstrated efficacy against multiple fungal strains with lower resistance rates compared to conventional drugs .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against MCF-7 and HCT-116 cell lines
AntimicrobialEffective against Candida strains
Anti-inflammatoryModulation of inflammatory cytokines

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